

How to prevent star activity with FastDigest BstXI

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Technical Support Center: FastDigest BstXI

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent star activity when using FastDigest BstXI.

Troubleshooting Guide: Preventing Star Activity with FastDigest BstXI

Star activity is the relaxation or alteration of an enzyme's recognition sequence specificity, leading to cleavage at non-canonical sites. While Thermo Scientific FastDigest enzymes are designed to be highly active in the universal FastDigest buffer and generally exhibit low levels of star activity, prolonged incubation or suboptimal reaction conditions can induce it.[1]

Question: I am observing unexpected bands in my digestion, suggesting star activity. How can I prevent this?

Answer: To prevent star activity with FastDigest BstXI, it is crucial to adhere to the recommended protocol. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and prevent star activity.

Key Factors Influencing Star Activity

Under non-optimal conditions, restriction enzymes can cleave sequences that are similar but not identical to their recognition site.[2][3] The following conditions are known to contribute to



star activity:

- High Glycerol Concentration: The final glycerol concentration in the reaction should not exceed 5% (v/v).[2][4][5] Since the enzyme is stored in a glycerol-containing buffer, using too much enzyme can increase the final glycerol concentration.
- High Enzyme to DNA Ratio: An excessive amount of enzyme relative to the DNA substrate can lead to off-target cleavage.[2][6]
- Prolonged Incubation Time: While FastDigest enzymes are rapid, significantly extending the incubation time beyond the recommended duration can increase the likelihood of star activity.[1]
- Suboptimal Buffer Conditions: Low ionic strength or a pH outside the optimal range can affect enzyme fidelity.[2][6]
- Presence of Organic Solvents: Contaminants such as ethanol or DMSO in the DNA preparation can promote star activity.[2][6]
- Incorrect Divalent Cations: The use of divalent cations other than Mg++, such as Mn++, can induce star activity.[2][6]

Summary of Reaction Conditions to Prevent Star Activity



Parameter	Recommended Condition	Condition Promoting Star Activity
Glycerol Concentration	≤ 5% (v/v)	> 5% (v/v)[2][4][5]
Enzyme Volume	≤ 1/10th of total reaction volume[1]	> 1/10th of total reaction volume
Enzyme to DNA Ratio	1 μL for up to 1 μg of plasmid/lambda DNA[1]	> 10 units per μg of DNA[6]
Incubation Time	5 minutes for plasmid/lambda DNA[1]	Prolonged incubation (e.g., overnight)[1][7]
Reaction Buffer	1X FastDigest or FastDigest Green Buffer[1]	Low ionic strength buffer (<25 mM)[2]
рН	~pH 7.4 (in 1X FastDigest Buffer)	> pH 8.0[2][8]
Divalent Cation	Mg++ (present in FastDigest Buffer)	Substitution with Mn++, Cu++, Co++, or Zn++[2][6]
DNA Purity	Free of organic solvents (e.g., ethanol, DMSO)	Presence of organic solvents[2][6]

Experimental Protocol: Standard Digestion with FastDigest BstXI

This protocol is designed for the digestion of up to 1 μ g of plasmid DNA.

Materials:

- FastDigest BstXI enzyme
- 10X FastDigest or FastDigest Green Buffer
- Plasmid DNA (up to 1 μg)
- Nuclease-free water



Procedure:

 Reaction Setup: Combine the following components at room temperature in the order indicated:

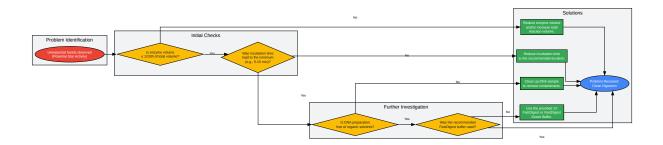
Component	Volume for 20 μL reaction
Nuclease-free water	15 μL
10X FastDigest or FastDigest Green Buffer	2 μL
DNA (up to 1 μg)	2 μL
FastDigest BstXI	1 μL
Total Volume	20 μL

- Mixing: Mix the reaction gently by pipetting up and down. Spin down the contents briefly in a microcentrifuge.
- Incubation: Incubate the reaction at 37°C for 5 minutes.[1][9]
- Stopping the Reaction (Optional): To inactivate the enzyme, heat the reaction at 80°C for 5 minutes.
- Analysis: If using FastDigest Green Buffer, the reaction can be directly loaded onto an agarose gel.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting star activity with FastDigest BstXI.





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Caption: Troubleshooting workflow for preventing star activity with FastDigest BstXI.

Frequently Asked Questions (FAQs)

Q1: Can I perform an overnight digestion with FastDigest BstXI? A1: It is not recommended. Prolonged incubation with FastDigest BstXI may result in star activity.[1] For most substrates like plasmid and lambda DNA, a 5-minute incubation is sufficient for complete digestion.[1]

Q2: What is the maximum volume of FastDigest BstXI I can add to my reaction? A2: The combined volume of FastDigest enzymes in a reaction should not exceed 1/10th of the total reaction volume to keep the glycerol concentration below 5%.[1]



Q3: Can I use a different buffer for digestion with FastDigest BstXI? A3: It is highly recommended to use the provided 1X FastDigest or FastDigest Green Buffer. All FastDigest enzymes are 100% active in this universal buffer, which is optimized to prevent star activity under recommended conditions.[1] Using other buffers may lead to suboptimal performance and star activity.

Q4: My DNA is dissolved in a buffer containing EDTA. Will this affect the digestion? A4: EDTA chelates Mg++, which is an essential cofactor for restriction enzymes. High concentrations of EDTA in your DNA sample can inhibit the digestion. It is recommended to use a low EDTA buffer (e.g., TE buffer with 0.1 mM EDTA) for DNA storage or to purify the DNA before digestion.

Q5: Does DNA methylation affect FastDigest BstXI activity? A5: Yes, FastDigest BstXI cleavage can be impaired by overlapping dcm methylation. To avoid this, it is recommended to use a dcm-negative E. coli strain, such as GM2163, for plasmid propagation.[1]

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